2-Methoxycinnamic acid
Overview
Description
2-Methoxycinnamic acid, also known as o-methoxycinnamic acid, is an organic compound with the molecular formula C10H10O3 and a molecular weight of 178.1846 g/mol . It is a derivative of cinnamic acid, where a methoxy group is substituted at the ortho position of the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxycinnamic acid can be synthesized through several methods. One common synthetic route involves the condensation of methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product . The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or water
Temperature: Reflux conditions
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalytic processes to enhance yield and efficiency. The use of catalysts such as cobalt manganese bromine in acetic acid has been reported . The reaction is carried out at elevated temperatures (200-205°C) and pressures (3 MPa) with oxygen as the oxidizing agent.
Chemical Reactions Analysis
Types of Reactions
2-Methoxycinnamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
Major Products Formed
Oxidation: Formation of methoxybenzoic acid.
Reduction: Formation of 3-(methoxyphenyl)propanoic acid.
Substitution: Formation of halogenated derivatives such as 3-(bromomethoxyphenyl)-2-propenoic acid.
Scientific Research Applications
2-Methoxycinnamic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for various derivatives.
Biology: Studied for its potential antioxidant properties and its role in protecting cells from oxidative stress.
Medicine: Investigated for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and as a UV-absorbing agent in sunscreens.
Mechanism of Action
The mechanism of action of 2-Methoxycinnamic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an antioxidant by donating electrons to neutralize free radicals, thereby preventing oxidative damage to cells . It may also inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Comparison with Similar Compounds
2-Methoxycinnamic acid can be compared with other similar compounds such as:
3-(2-Methoxyphenyl)propionic acid: Similar structure but with a saturated side chain.
Ferulic acid (3-(4-hydroxy-3-methoxyphenyl)-2-propenoic acid): Contains an additional hydroxyl group on the phenyl ring, enhancing its antioxidant properties.
Cinnamic acid: The parent compound without the methoxy substitution, used widely in flavorings and fragrances.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(2-methoxyphenyl)prop-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-13-9-5-3-2-4-8(9)6-7-10(11)12/h2-7H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGVSPGUHMGGBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6099-03-2 | |
Record name | 2-Methoxycinnamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6099-03-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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